Oxazolidine, 3-butyl-2-(1-ethylpentyl)-
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Overview
Description
Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, is a chemical compound that belongs to the class of oxazolidines. It is a colorless liquid with a molecular formula of C14H29NO and a molecular weight of 227.39 g/mol. Oxazolidine, 3-butyl-2-(1-ethylpentyl)- has been widely used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary, its high reactivity, and its ability to form stable complexes with metal ions.
Mechanism Of Action
The mechanism of action of oxazolidine, 3-butyl-2-(1-ethylpentyl)- is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form stable intermediates. It can also act as a Lewis base, coordinating with metal ions to form stable complexes.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of oxazolidine, 3-butyl-2-(1-ethylpentyl)-. However, studies have shown that it has low toxicity and is not harmful to human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using oxazolidine, 3-butyl-2-(1-ethylpentyl)- in lab experiments is its ability to act as a chiral auxiliary, allowing for the control of stereochemistry in asymmetric synthesis reactions. It can also form stable complexes with metal ions, enhancing the reactivity and selectivity of metal-catalyzed reactions.
However, one of the limitations of using oxazolidine, 3-butyl-2-(1-ethylpentyl)- is its high reactivity, which can make it difficult to handle and store. It also has limited solubility in common solvents, which can limit its use in certain reactions.
Future Directions
There are several future directions for research on oxazolidine, 3-butyl-2-(1-ethylpentyl)-. One area of interest is the development of new synthetic methods for the compound, which could increase its availability and reduce its cost.
Another area of interest is the exploration of new applications for oxazolidine, 3-butyl-2-(1-ethylpentyl)- in organic synthesis and catalysis. For example, it could be used as a ligand in new metal-catalyzed reactions or as a chiral auxiliary in new asymmetric synthesis reactions.
Overall, oxazolidine, 3-butyl-2-(1-ethylpentyl)- is a promising compound with unique properties that make it a valuable tool in scientific research. Further research is needed to fully understand its mechanism of action and to explore new applications for the compound in organic synthesis and catalysis.
Synthesis Methods
The synthesis of oxazolidine, 3-butyl-2-(1-ethylpentyl)- can be achieved through several methods, including the reaction of butylamine with 2-ethylpentanal in the presence of a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by a cyclization step to form the oxazolidine ring.
Scientific Research Applications
Oxazolidine, 3-butyl-2-(1-ethylpentyl)- has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis reactions, where it can be used to control the stereochemistry of the products. It has also been used as a ligand in metal-catalyzed reactions, where it can form stable complexes with metal ions, enhancing the reactivity and selectivity of the reaction.
properties
CAS RN |
165101-57-5 |
---|---|
Product Name |
Oxazolidine, 3-butyl-2-(1-ethylpentyl)- |
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
3-butyl-2-heptan-3-yl-1,3-oxazolidine |
InChI |
InChI=1S/C14H29NO/c1-4-7-9-13(6-3)14-15(10-8-5-2)11-12-16-14/h13-14H,4-12H2,1-3H3 |
InChI Key |
CYMHAQCMKNVHPA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(CCO1)CCCC |
Canonical SMILES |
CCCCC(CC)C1N(CCO1)CCCC |
Other CAS RN |
165101-57-5 |
physical_description |
OtherSolid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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